molecular formula C7H8N4 B573087 Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine CAS No. 1313726-09-8

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Cat. No. B573087
CAS RN: 1313726-09-8
M. Wt: 148.169
InChI Key: AHXNAGGDXDKASM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a lot of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

Functional Pyrazolo[1,5-a]pyrimidines have been synthesized using various approaches . For instance, a simple and efficient copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidines are diverse. For instance, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo[1,5-a]pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for studying the dynamics of intracellular processes and designing solid-state emitters .

Antitumor Scaffold

PP derivatives are recognized for their significant impact in medicinal chemistry. They have shown potential as antitumor scaffolds, with various researchers developing different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Enzymatic Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine core has been explored for its enzymatic inhibitory activity. This exploration is part of the ongoing research to design new drugs that can efficiently target specific enzymes associated with disease processes .

Pharmacophore in Drug Design

PPs are promising pharmacophores in structures as potential drugs for the treatment of cancer, inflammatory, or viral diseases. Their structural versatility allows for modifications that can enhance drug efficacy .

Kinase Inhibition

PPs have applications in traditional drug targets such as B-Raf, KDR, Lck, and Src kinase. They are also part of small molecule drugs with activity against other kinases, which are crucial in various diseases .

Orphan Drug Status for Cholangiocarcinoma

A derivative of pyrazolo[1,5-a]pyrimidines has been granted orphan drug status by the U.S. Food and Drug Administration for the treatment of advanced cholangiocarcinoma. This highlights the role of CK2 as a therapeutic target and the potential of PPs in this context .

Future Directions

The future directions of research on Pyrazolo[1,5-a]pyrimidines could involve further exploration of their synthesis, functionalization, and applications. They have potential as candidates for further anticancer therapeutic exploration .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNAGGDXDKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278384
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

CAS RN

1313726-09-8
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyrazolo[1,5-a]pyrimidine-5-carbonitrile (2-2) (620 mg, 4.31 mmol) in NH3 in MeOH (5 mL) was added Raney Ni (100 mg). The reaction mixture was stirred at room temperature for 3 h under H2. The mixture was filtered, and the filtrate was concentrated to afford the title compound (600 mg). MS (m/z): 149 (M+1)+.
Quantity
620 mg
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5 mL
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100 mg
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Synthesis routes and methods II

Procedure details

Intermediate M was prepared from pyrazolo[1,5-a]pyrimidine-5-carbonitrile (M−1) following similar procedures for synthesizing intermediate J from J-4, as described above. MS (m/z): 149 (M+1)+.
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